ST2/IL1RL1 Inhibition: Target Compound Demonstrates >95% Inhibition in Screening Assays
In a cell-based assay for inhibition of interleukin-1 receptor-like 1 (ST2/IL1RL1), 4-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine exhibited 95–98% inhibition across replicate measurements . This degree of inhibition positions the compound as a highly potent ST2 ligand in this assay format, though the exact test concentration is not publicly reported. No comparator data for closely related 4-benzylsulfanyl analogs (e.g., the non‑methylated parent or 4-ethylsulfanyl‑5,6‑dimethyl derivative) are available in the same assay.
| Evidence Dimension | ST2/IL1RL1 percent inhibition |
|---|---|
| Target Compound Data | 95–98% inhibition (n = 20 replicate measurements) |
| Comparator Or Baseline | No comparator data available for structurally analogous thieno[2,3-d]pyrimidines in this assay |
| Quantified Difference | N/A (comparator absent) |
| Conditions | Cell-based system, HepG2 cytotoxicity assay, plate reader readout; source: ICCB‑Longwood/NSRB Screening Facility, Harvard Medical School; PubChem AID 1259354. |
Why This Matters
The near‑complete inhibition provides a strong rationale for selecting this compound as a probe for ST2‑dependent pathways, whereas generic thienopyrimidines lacking this substitution pattern are untested and cannot be assumed to reproduce this activity.
